molecular formula C12H15FO B1338652 1-(4-Fluorophenyl)hexan-1-one CAS No. 1426-70-6

1-(4-Fluorophenyl)hexan-1-one

Cat. No. B1338652
CAS RN: 1426-70-6
M. Wt: 194.24 g/mol
InChI Key: OLVHMSHRQVRWGR-UHFFFAOYSA-N
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Description

The compound 1-(4-Fluorophenyl)hexan-1-one is a fluorinated ketone with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into closely related fluorinated aromatic ketones and their properties. These compounds exhibit interesting chemical and physical properties due to the presence of the fluorine atom and the ketone group.

Synthesis Analysis

The synthesis of related fluorinated aromatic ketones typically involves the reaction of fluorinated benzoyl compounds with other organic substrates. For instance, 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas were prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines in dry acetonitrile, yielding good results . This suggests that similar methods could potentially be applied to synthesize 1-(4-Fluorophenyl)hexan-1-one by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of fluorinated aromatic ketones is characterized by the presence of a fluorine atom attached to a benzene ring, which can significantly influence the molecule's electronic properties. For example, the optimized molecular structure of a related compound, 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, showed that the negative charge is predominantly located over the carbonyl group, while the positive region is over the remaining groups . This distribution of charge is crucial for understanding the reactivity and interaction of the molecule with other chemical entities.

Chemical Reactions Analysis

The reactivity of fluorinated aromatic ketones is often associated with the carbonyl group, which is a site for nucleophilic attack due to its partial negative charge. The presence of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more reactive. In the case of the related compound mentioned earlier, the carbonyl group was identified as the most reactive part of the molecule . This implies that 1-(4-Fluorophenyl)hexan-1-one may also exhibit similar reactivity patterns, with the fluorine atom influencing its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic ketones are influenced by both the aromatic ring and the electronegative fluorine atom. The fluorine atom's strong electronegativity can lead to unique intermolecular interactions, such as C-F...F-C contacts, which have been observed in related compounds . These interactions can affect the compound's boiling point, solubility, and crystal structure. Additionally, the presence of the ketone group contributes to the compound's ability to participate in hydrogen bonding, which can further influence its physical properties and solubility in various solvents.

Scientific Research Applications

  • Fluorescence Properties and Sensor Development :

    • Uchiyama et al. (2006) discussed a fluorophore with unusual fluorescence properties, exhibiting strong fluorescence in protic solvents. This fluorophore shows potential for developing new fluorogenic sensors (Uchiyama et al., 2006).
  • Thermolysis of Antimalarial Compounds :

    • Cafferata and Rimada (2003) investigated the thermal decomposition of fluorophenyl substituted 1,2,4-trioxanes, providing insights into the substituent and solvent effects on these reactions (Cafferata & Rimada, 2003).
  • Oligomerization of Aryl Isocyanides :

    • Boeyens et al. (2003) studied the thermal oligomerization of aryl isocyanides, including 4-fluorophenyl isocyanide, leading to the formation of complex organic structures (Boeyens et al., 2003).
  • Molecular Syntheses and Characterizations :

    • Dybek et al. (2019) conducted syntheses and comprehensive analytical characterizations of substances based on the 1,2-diarylethylamine template, highlighting their potential for various clinical applications (Dybek et al., 2019).
  • Enforced Tubular Assembly in Macrocycles :

    • Zhong et al. (2017) explored the enforcement of tubular assembly in hexakis(m-phenylene ethynylene) macrocycles, demonstrating the role of hydrogen-bonding interactions in this process (Zhong et al., 2017).
  • Structural and Vibrational Properties of Thioureas :

    • Saeed et al. (2011) focused on the synthesis and characterization of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, analyzing their structural and conformational properties (Saeed et al., 2011).
  • Photochromic Properties of Diarylethene :

    • Zhang et al. (2014) investigated the photochromic properties of a specific diarylethene, observing its color change under UV light (Zhang et al., 2014).
  • Liquid-Crystalline Material Studies :

    • Pieterse et al. (2001) synthesized and characterized a liquid-crystalline material, highlighting its potential for photoinduced electron-transfer processes (Pieterse et al., 2001).
  • Molecular Signal Transduction :

    • Keirstead et al. (2010) developed a molecular hexad capable of functioning as a photochemical signal transducer, showcasing the modulation of fluorescence with light (Keirstead et al., 2010).
  • Mammary Tumor-Inhibiting Compounds :

    • Kranzfelder et al. (2004) synthesized derivatives of hexestrol, including compounds with fluorophenyl groups, to investigate their potential in inhibiting mammary tumor growth (Kranzfelder et al., 2004).

properties

IUPAC Name

1-(4-fluorophenyl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVHMSHRQVRWGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457931
Record name 1-(4-fluorophenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)hexan-1-one

CAS RN

1426-70-6
Record name 1-(4-fluorophenyl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 mL of tetrahydrofuran was placed into a four-neck round-bottom flask, then 7.92 g (0.05 mol) of 4-fluorobenzoyl chloride and 0.53 g (1.5 mmol) of tris(acetylacetone)iron (III) were added and stirred under a nitrogen atmosphere. To this solution pentylmagnesium bromide was added at a room temperature and stirred at a room temperature for 10 min. After completion of the reaction, this solution was acidified with dilute hydrochloric acid and the organic phase was extracted with diethyl ether. Further, the organic phase was neutralized with satd. sodium hydrogencarbonate solution and washed with satd. sodium chloride solution. The organic phase was dehydrated with anhydrous magnesium sulfate, then diethyl ether was evaporated by a rotary evaporator and dried by a vacuum pump to obtain crude FPHxO.
Quantity
7.92 g
Type
reactant
Reaction Step One
Quantity
0.53 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Zhong, W Xu, Q Yang, T Kato, Y Liu, K Maruoka - Tetrahedron, 2022 - Elsevier
Using organosilicon compounds of the type Me 3 SiX (X = CN, N 3 , C n F 2n+1 , and halogens) and an amine base, alkylsilyl peroxides were generated in situ from the corresponding …
Number of citations: 10 www.sciencedirect.com
X Xu, S Li, S Luo, J Yang, F Li - Journal of Catalysis, 2022 - Elsevier
A new strategy for the synthesis of α-alkylated ketones from secondary alcohols and primary alkenyl alcohols via a tandem transfer hydrogenation/hydrogen autotransfer process was …
Number of citations: 5 www.sciencedirect.com

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